molecular formula C20H22O7 B1204348 Elephantin

Elephantin

Cat. No.: B1204348
M. Wt: 374.4 g/mol
InChI Key: HSTUUCOYVIWGLJ-DXUAHVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elephantin is a germacrene-type sesquiterpenoid lactone first isolated from Elephantopus elatus (Asteraceae) . Its structure (Figure 1) features a central germacrane skeleton with a (CH₃)₂C=CHCO- substituent, distinguishing it from its analogue, elephantopin, which bears a CH₂=C(CH₃)CO- group . This compound exhibits potent antitumor activity, notably against P-388 murine leukemia (T/C values > 175% at 25 mg/kg) and Walker 256 carcinosarcoma in rats . Its discovery in the 1960s marked a significant advancement in natural product-based oncology research, as it was isolated via bioassay-guided fractionation using the KB cytotoxicity assay .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1

InChI Key

HSTUUCOYVIWGLJ-DXUAHVLSSA-N

SMILES

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C

Isomeric SMILES

CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C

Canonical SMILES

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C

Synonyms

elephantin

Origin of Product

United States

Comparison with Similar Compounds

Elephantin vs. Elephantopin

Elephantopin, co-isolated from E. elatus, shares a germacrene backbone but differs in substituent configuration (Table 1). While both compounds show tumor-inhibitory effects, elephantopin demonstrates higher cytotoxicity in vitro, whereas this compound excels in in vivo models . This divergence highlights the role of substituent steric and electronic properties in modulating bioavailability and target engagement.

Table 1: Structural and Pharmacological Comparison of this compound and Elephantopin

Compound Substituent (R) Source Key Bioactivity
This compound (CH₃)₂C=CHCO- Elephantopus elatus P-388 leukemia inhibition (T/C > 175%)
Elephantopin CH₂=C(CH₃)CO- Elephantopus elatus KB cytotoxicity (IC₅₀ < 1 µg/mL)

Comparison with Euparotin and Derivatives

Euparotin, a guaianolide sesquiterpene lactone from Eupatorium rotundifolium, represents a structurally distinct but functionally analogous compound (Figure 2). Unlike this compound’s germacrane framework, euparotin’s guaianolide structure includes a fused bicyclic lactone. Despite this difference, both classes exhibit tumor inhibition via similar mechanisms, such as interference with microtubule assembly . Euparotin’s derivatives, including euparotin acetate and bromoacetate, demonstrate enhanced crystallinity and stability, facilitating structural elucidation via X-ray diffraction .

Table 2: Activity Profiles of Sesquiterpenoid Lactones

Compound Class Model System IC₅₀/Effect Size
This compound Germacrane P-388 leukemia T/C > 175% (25 mg/kg)
Euparotin Guaianolide Sarcoma 180 60% inhibition (50 mg/kg)
Euparotin acetate Guaianolide In vitro cytotoxicity IC₅₀ = 0.8 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elephantin
Reactant of Route 2
Elephantin

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